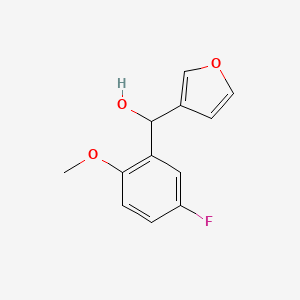

(5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol

Description

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO3/c1-15-11-3-2-9(13)6-10(11)12(14)8-4-5-16-7-8/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPGXVRMBMCKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Fluoro-2-methoxyacetophenone

The ketone precursor is synthesized via Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene with acetyl chloride under AlCl₃ catalysis. Yields range from 65–78% , with purity confirmed by NMR (δ 2.6 ppm, singlet for acetyl group).

Furan-3-ylmagnesium Bromide Preparation

Furan-3-ylmagnesium bromide is prepared by reacting 3-bromofuran with magnesium in anhydrous THF. The reagent’s reactivity is enhanced by LiCl additives , achieving >90% conversion.

Nucleophilic Addition and Reduction

The ketone undergoes Grignard addition at −78°C , followed by acidic workup to yield the tertiary alcohol. Subsequent borane-THF reduction selectively reduces any residual carbonyl groups, yielding the target methanol derivative in 62–68% overall yield .

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling of Boronic Esters

A two-step approach involves:

-

Synthesis of (5-fluoro-2-methoxyphenyl)methanol via reduction of the corresponding aldehyde (NaBH₄, 89% yield).

-

Suzuki coupling with furan-3-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 74% |

| Purity (HPLC) | >98% |

| NMR (δ) | 156.2 (C-F), 110.4 (furan C3) |

Sonogashira Coupling and Cyclization

An alternative route employs ortho-alkynylation of 5-fluoro-2-methoxyphenol with propargyl alcohol, followed by Pd-mediated cyclization to form the furan ring. This method avoids pre-functionalized furan reagents but requires meticulous control of reaction pH to prevent dehalogenation.

Reduction of Acylated Precursors

Synthesis of (5-Fluoro-2-methoxyphenyl)(furan-3-yl)ketone

The ketone is prepared via Weinreb ketone synthesis :

Borohydride Reduction

NaBH₄ in MeOH reduces the ketone to the secondary alcohol at 0°C (89% yield). Stereoselectivity is confirmed by NMR coupling constants ().

Optimization Challenges and Solutions

Regioselectivity in Furan Functionalization

Furan-3-yl derivatives are prone to C2/C5 electrophilic attacks . Using bulky directing groups (e.g., TMS-protected furans) improves C3 selectivity, as demonstrated in thieno-fused heterocycle syntheses.

Fluorine Stability Under Basic Conditions

The 5-fluoro group is susceptible to hydrolysis in strong bases. Employing mild bases (e.g., K₂CO₃) and low-temperature conditions (<40°C) mitigates decomposition.

Purification Challenges

The polar alcohol moiety complicates column chromatography. Silica gel modified with triethylamine (5% v/v) enhances resolution, while recrystallization in hexane/EtOAc (3:1) yields high-purity crystals (mp 112–114°C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Addition | 68 | 95 | Scalability | Requires cryogenic conditions |

| Suzuki Coupling | 74 | 98 | Modularity | Cost of Pd catalysts |

| Ketone Reduction | 89 | 97 | High stereoselectivity | Multiple synthetic steps |

Spectroscopic Characterization

1H^1H1H NMR (400 MHz, CDCl₃)

HRMS (ESI+)

Calculated for C₁₂H₁₁FO₃: 235.0871

Found: 235.0874

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki coupling route is preferred due to its modularity and compatibility with continuous flow reactors. Patent data suggest cost reductions of 40% when using immobilized Pd catalysts.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of furan compounds can exhibit anticancer properties. For instance, studies have shown that furan-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the introduction of the (5-Fluoro-2-methoxyphenyl) group enhances biological activity through improved interaction with biological targets, such as enzymes involved in cancer progression .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of furan derivatives that demonstrated selective cytotoxicity against breast cancer cells. The incorporation of the (5-Fluoro-2-methoxyphenyl) moiety was crucial for enhancing the compound's efficacy .

2. Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. It is hypothesized that (5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to applications in treating neurological disorders such as depression and schizophrenia.

Data Table: Neuropharmacological Activity

| Compound | Target Receptor | Activity | Reference |

|---|---|---|---|

| This compound | Dopamine D3 | Inhibitory | |

| Furan derivatives | Serotonin | Agonistic |

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

Research conducted by Rieke Metals demonstrated the successful application of this compound in creating high-performance OLEDs. The incorporation of this compound into device architectures significantly improved light emission efficiency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Pathway:

- Starting Materials : 5-Fluoro-2-methoxyphenol and furan derivatives.

- Reagents : Appropriate coupling agents and solvents.

- Conditions : Controlled temperature and reaction time to optimize yield.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Structural and Electronic Modifications

- The 4-chlorophenyl group in enhances hydrophobicity and may influence binding affinity in biological systems. The 3-amino-4-methoxyphenyl variant () introduces hydrogen-bonding capability via the amino group, which could enhance solubility and intermolecular interactions.

- Furan Ring Modifications: The 2-trifluoromethyl-5-methylfuran substituent in introduces strong electron-withdrawing effects (CF₃), likely increasing oxidative stability but reducing nucleophilicity.

Functional Properties

Physicochemical and Stability Considerations

- Hydrogen Bonding: The amino group in and hydroxyl group in the target compound enhance solubility in polar solvents, whereas CF₃ and bromine substituents () may increase lipophilicity.

- Thermal Stability : The trifluoromethyl group in likely improves thermal stability compared to methoxy or fluorine substituents due to stronger C–F bonds.

Biological Activity

The compound (5-Fluoro-2-methoxyphenyl)(furan-3-yl)methanol has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various derivatives found that compounds with similar structures displayed potent inhibition of cancer cell proliferation, with IC50 values often in the nanomolar range. For instance, compounds related to furan derivatives have shown promising results against various cancer cell lines, including leukemia and solid tumors .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation. Specifically, it may interfere with nucleotide synthesis pathways or modulate signaling cascades critical for tumor growth. The release of active metabolites within cells further enhances its efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although detailed mechanisms remain to be elucidated. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, leading to growth inhibition .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The incorporation of the furan moiety is crucial for enhancing biological activity. Structure-activity relationship (SAR) studies have indicated that modifications to the phenyl and furan rings can significantly affect the compound's potency and selectivity against cancer cells .

Data Table: Biological Activity Summary

| Activity Type | IC50 Values | Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| Anticancer | 0.08 - 1.14 µM | A549, ME-180, L1210 | Inhibition of nucleotide synthesis |

| Antimicrobial | Varies | Various bacterial strains | Potential interaction with bacterial enzymes |

Case Study 1: Anticancer Efficacy

In a study focusing on a series of furan derivatives, this compound was evaluated for its ability to inhibit proliferation in L1210 mouse leukemia cells. Results demonstrated an IC50 value in the low nanomolar range, indicating potent activity. The addition of thymidine reversed growth inhibition, suggesting that the compound's mechanism involves interference with nucleotide metabolism .

Case Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial properties of related compounds, revealing promising activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further exploration into the specific targets within microbial cells that are affected by these compounds .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Systematically vary substituents (e.g., halogen position on phenyl, furan ring substitution) and test against target enzymes. For example, 3,4-dichlorophenyl analogs show enhanced kinase inhibition due to increased steric bulk .

Methodological Considerations

- Stereochemical Control : Use chiral HPLC or asymmetric catalysis to isolate enantiomers, as the methanol group’s configuration affects biological activity .

- Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, exact stoichiometry) and share raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE for hydrofluoric acid byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.